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molecular formula C14H10BrFO2 B8394891 (3-Bromo-2-fluorophenyl)(4-methoxyphenyl)methanone

(3-Bromo-2-fluorophenyl)(4-methoxyphenyl)methanone

Cat. No. B8394891
M. Wt: 309.13 g/mol
InChI Key: ADIPAQVBVBKTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241791B2

Procedure details

Prepared according to Method A step B from 2-fluoro-3-bromo-N-methoxy-N,3-dimethyl-benzamide (8.00 g, 30.5 mmol) and 4-methoxyphenylmagnesium bromide (65 mL, 0.5 M in THF) to give 3.12 g of the title compound as a white solid.
Name
2-fluoro-3-bromo-N-methoxy-N,3-dimethyl-benzamide
Quantity
8 g
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:13]([Br:15])(C)[CH:12]=[CH:11][CH:10]=[C:3]1[C:4](N(OC)C)=[O:5].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([Mg]Br)=[CH:20][CH:19]=1>>[Br:15][C:13]1[C:2]([F:1])=[C:3]([C:4]([C:21]2[CH:22]=[CH:23][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)=[O:5])[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
2-fluoro-3-bromo-N-methoxy-N,3-dimethyl-benzamide
Quantity
8 g
Type
reactant
Smiles
FC1C(C(=O)N(C)OC)=CC=CC1(C)Br
Step Two
Name
4-methoxyphenylmagnesium bromide
Quantity
65 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(=O)C1=CC=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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